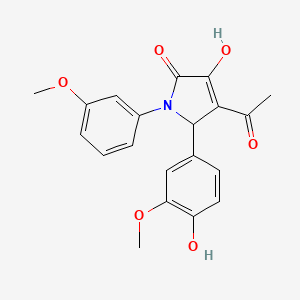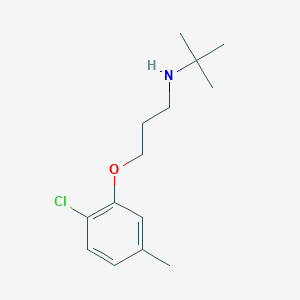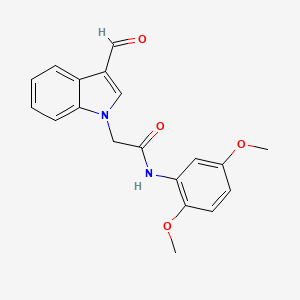
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in 1968 and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
Mechanism of Action
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide works by blocking the action of glutamate at the NMDA receptor, which is involved in learning and memory. By blocking the action of glutamate, N-(3,4-dichlorophenyl)-1-adamantanecarboxamide helps to reduce the damage caused by excess glutamate in the brain, which can lead to neuronal death and cognitive decline.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has a relatively low toxicity, which makes it safe for use in animal studies. Another advantage is that it has a long half-life, which means that it can be administered once a day. One of the limitations is that it has a relatively low bioavailability, which means that only a small amount of the drug reaches the brain. Another limitation is that it can interact with other drugs, which can affect its efficacy.
Future Directions
There are several future directions for the research of N-(3,4-dichlorophenyl)-1-adamantanecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Another direction is to investigate its potential use in combination with non-pharmacological interventions, such as cognitive training and physical exercise, which have been shown to improve cognitive function in Alzheimer's disease.
Synthesis Methods
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide can be synthesized in several ways, but the most commonly used method involves the reaction of 3,4-dichloroaniline with 1-adamantanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(3,4-dichlorophenyl)-1-adamantanecarboxamide.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and slow the progression of the disease. N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-14-2-1-13(6-15(14)19)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNREFJETMXQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)



![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
